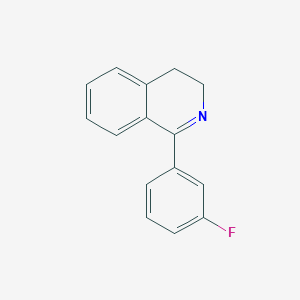
1-(3-Fluorophenyl)-3,4-dihydroisoquinoline
Cat. No. B8745782
Key on ui cas rn:
143576-14-1
M. Wt: 225.26 g/mol
InChI Key: NNFFERBNBCZQOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07820822B2
Procedure details


289.0 g (1.19 mol) of N-phenylethyl-3-fluorobenzamide were dissolved in 1000 ml of xylene and admixed at 90° C. in portions with 202.7 g (1.43 mol, 1.2 eq.) of phosphorus pentoxide. Subsequently, 326.8 ml (3.57 mol, 3.0 eq.) of phosphorus oxychloride were added dropwise. The mixture was heated under reflux for 4 h. The reaction solution was subsequently poured while hot onto ice and adjusted cautiously to pH=12 with solid NaOH with ice cooling. The precipitate was extracted three times with 500 ml of toluene, dried over MgSO4 and concentrated under reduced pressure to a highly viscous oil which later crystallizes. 267.41 g are obtained with a purity of approx. 99%, corresponding to 99.8% of theory.





Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][NH:9][C:10](=O)[C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.P(Cl)(Cl)(Cl)=O.[OH-].[Na+]>C1(C)C(C)=CC=CC=1>[F:17][C:13]1[CH:12]=[C:11]([C:10]2[C:6]3[C:1](=[CH:2][CH:3]=[CH:4][CH:5]=3)[CH2:7][CH2:8][N:9]=2)[CH:16]=[CH:15][CH:14]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
289 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CCNC(C1=CC(=CC=C1)F)=O
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
202.7 g
|
|
Type
|
reactant
|
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Step Three
|
Name
|
|
|
Quantity
|
326.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 4 h
|
|
Duration
|
4 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction solution was subsequently poured while hot onto ice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The precipitate was extracted three times with 500 ml of toluene
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure to a highly viscous oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
later crystallizes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
267.41 g are obtained with a purity of approx. 99%, corresponding to 99.8% of theory
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC=1C=C(C=CC1)C1=NCCC2=CC=CC=C12
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
